molecular formula C19H13F4N3O3 B2841582 13-fluoro-5-[2-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034415-50-2

13-fluoro-5-[2-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2841582
CAS No.: 2034415-50-2
M. Wt: 407.325
InChI Key: OZBTUOHLSLNPOE-UHFFFAOYSA-N
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Description

8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorine and trifluoromethoxy groups, which contribute to its distinct chemical properties.

Scientific Research Applications

8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future directions for the study of this compound would depend on its potential applications. The trifluoromethoxy group is a topic of ongoing research due to its unique properties , so compounds containing this group could have interesting applications in various fields.

Preparation Methods

The synthesis of 8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves multiple steps, including the introduction of fluorine and trifluoromethoxy groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by a series of reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.

    Substitution: The replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorine and trifluoromethoxy groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 8-fluoro-2-(2-(trifluoromethoxy)benzoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one stands out due to its unique combination of fluorine and trifluoromethoxy groups. Similar compounds include:

  • 2,4,5-trifluoro-3-methoxybenzoyl chloride
  • 4-fluoro-2-(trifluoromethyl)benzoyl chloride

These compounds share some structural similarities but differ in their specific functional groups and chemical properties.

Properties

IUPAC Name

13-fluoro-5-[2-(trifluoromethoxy)benzoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O3/c20-11-5-6-16-24-14-7-8-25(10-13(14)18(28)26(16)9-11)17(27)12-3-1-2-4-15(12)29-19(21,22)23/h1-6,9H,7-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBTUOHLSLNPOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)C(=O)C4=CC=CC=C4OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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